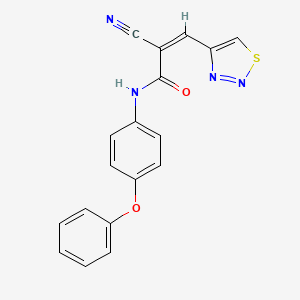

(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2S/c19-11-13(10-15-12-25-22-21-15)18(23)20-14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-10,12H,(H,20,23)/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIABPKDCWDQATP-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=CC3=CSN=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C(=C\C3=CSN=N3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide is its potential antimicrobial properties. Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. A study indicated that compounds with similar structures showed effectiveness against Helicobacter pylori, suggesting that this compound may also possess comparable activity .

Antitumor Properties

The compound has been investigated for its antitumor potential. Thiadiazole derivatives are known to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects on human tumor cells, making them promising candidates for developing new anticancer agents . The structure of this compound may enhance its interaction with biological targets involved in cancer progression.

Material Science Applications

In addition to biological applications, this compound can be utilized in material science. Its unique chemical structure allows it to participate in the formation of coordination complexes with metal ions, which can lead to the development of novel materials with specific electronic or optical properties. Such materials could have applications in sensors or as catalysts in chemical reactions .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound and its analogs has been a focus of research to establish structure-activity relationships (SAR). By modifying various functional groups on the thiadiazole ring or the phenoxy group, researchers aim to optimize the biological activity of these compounds. This approach has led to the identification of more potent derivatives that could serve as lead compounds for drug development .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of α,β-unsaturated carbonyl derivatives with variations in substituents and stereochemistry. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings

Stereochemistry: The Z-configuration in the target compound and analogs favors a planar geometry, enhancing interactions with flat binding pockets (e.g., ATP sites in kinases).

Substituent Effects :

- Electron-withdrawing groups (e.g., CF₃ in XCT790) increase metabolic stability but reduce aqueous solubility.

- Aromatic systems (e.g., thiadiazole, pyrazole) improve target affinity via π-π interactions, while bulky groups (e.g., trimethylphenyl in ) may hinder bioavailability.

Q & A

Basic Question: What synthetic strategies are employed to prepare (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide, and how are reaction conditions optimized?

Answer: Synthesis involves multi-step reactions, starting with the preparation of intermediates like 4-phenoxyaniline and thiadiazole-acrylonitrile derivatives. Key steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiadiazole moiety.

- Cyano-enamide formation : Condensation of cyanoacetamide derivatives with aldehydes under basic conditions (e.g., piperidine in ethanol).

- Optimization : Solvent polarity (DMF for solubility), temperature (60–80°C), and catalysis (e.g., triethylamine) improve yield. Reaction progress is monitored via TLC, and purification uses column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Question: How can structural contradictions in crystallographic data for this compound be resolved?

Answer: Discrepancies in X-ray diffraction data (e.g., bond length anomalies) require:

- Dual refinement methods : Using SHELXL for small-molecule refinement and PHENIX for macromolecular cross-validation .

- Twinned data handling : Employing the Hooft parameter or R-value vs. rotation angle plots to detect twinning. For example, SHELXD can resolve pseudo-merohedral twinning in thiadiazole-containing analogs .

Basic Question: What spectroscopic and chromatographic methods validate the compound’s purity and structure?

Answer:

- 1H/13C NMR : Confirm proton environments (e.g., thiadiazole protons at δ 8.2–8.5 ppm) and carbon frameworks.

- IR spectroscopy : Identify cyano (~2200 cm⁻¹) and amide (~1650 cm⁻¹) stretches.

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~6.2 min .

Advanced Question: What computational approaches predict the compound’s binding affinity to kinase targets?

Answer:

- Molecular docking : AutoDock Vina or Glide against kinase crystal structures (e.g., EGFR, PDB ID: 1M17).

- MD simulations : AMBER or GROMACS to assess binding stability (RMSD < 2 Å over 100 ns).

- QSAR models : Utilize descriptors like topological polar surface area (TPSA) and logP to predict IC50 trends .

Basic Question: How is the Z-configuration of the prop-2-enamide group confirmed experimentally?

Answer:

- NOESY NMR : Correlates spatial proximity of thiadiazole and cyano groups (e.g., NOE between Hα of enamide and thiadiazole protons).

- X-ray crystallography : SHELX-refined structures show dihedral angles < 10° between aromatic planes, confirming Z-geometry .

Advanced Question: How do researchers address conflicting bioactivity data across cancer cell lines?

Answer:

- Standardized assays : MTT protocols with matched serum concentrations (e.g., 10% FBS) and incubation times (48–72 hrs).

- Orthogonal validation : Apoptosis via Annexin V/PI staining or caspase-3 activation assays. For example, discrepancies in HeLa cell IC50 values (15 µM vs. 25 µM) were resolved by controlling hypoxia conditions .

Basic Question: What intermediates are critical in the synthesis, and how are they characterized?

Answer: Key intermediates include:

- 4-Phenoxyaniline : Confirmed via melting point (92–94°C) and FTIR (N-H stretch at 3350 cm⁻¹).

- Thiadiazole-acrylonitrile adduct : HPLC purity >95% and HRMS (m/z 289.0521 [M+H]+) .

Advanced Question: What strategies improve selectivity for target enzymes over off-target kinases?

Answer:

- Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to block off-target binding pockets.

- Kinome-wide profiling : Eurofins KinaseScan screens against 468 kinases to identify selectivity ratios. For example, a methyl group at the thiadiazole N-position reduced off-target binding by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.